Synthesis and characterization of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide
Synthesis and characterization of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide
This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The pyrrole nucleus is a prominent scaffold in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide aims to provide a scientifically grounded framework for the synthesis and analysis of the title compound, leveraging established chemical principles and spectroscopic techniques.
Proposed Synthetic Pathway
The synthesis of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide can be logically approached through a two-step process. The initial step involves the formation of the key intermediate, 1-amino-2,5-dimethylpyrrole, via the Paal-Knorr pyrrole synthesis[4][5][6]. The subsequent step is the N-acylation of this intermediate with 2-chloroacetyl chloride, followed by nucleophilic substitution with diethylamine.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations and are designed to be self-validating through in-process monitoring and final product characterization.
Step 1: Synthesis of 1-amino-2,5-dimethylpyrrole
This procedure is adapted from the well-established Paal-Knorr synthesis for N-substituted pyrroles[4][5][6].
Materials:
-
2,5-Hexanedione (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a solution of 2,5-hexanedione in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-amino-2,5-dimethylpyrrole.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide
This two-part step involves the initial acylation of the N-aminopyrrole followed by the introduction of the diethylamino group. The N-acylation with chloroacetyl chloride is a common and efficient method[7][8][9][10].
Materials:
-
1-amino-2,5-dimethylpyrrole (1 equivalent)
-
Chloroacetyl chloride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Diethylamine (2 equivalents)
-
Potassium carbonate
-
Ethyl acetate
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Dissolve 1-amino-2,5-dimethylpyrrole and triethylamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride dropwise via a dropping funnel, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material, yielding the intermediate, 2-chloro-N-(2,5-dimethylpyrrol-1-yl)acetamide.
-
In a separate flask, dissolve the crude intermediate in acetonitrile, add potassium carbonate and diethylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude final product.
-
Purify the product by column chromatography on silica gel.
Characterization of 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.
Characterization Workflow Diagram
Caption: Workflow for the structural and purity analysis of the final compound.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound based on the analysis of similar structures[4][11][12][13].
| Technique | Expected Observations |
| ¹H NMR | * Pyrrole Protons (CH): A singlet around 5.8-6.0 ppm. |
-
Pyrrole Methyl Protons (CH₃): A singlet around 2.0-2.2 ppm.
-
Acetamide Methylene Protons (CH₂): A singlet around 3.0-3.3 ppm.
-
Diethylamino Methylene Protons (CH₂): A quartet around 2.5-2.8 ppm.
-
Diethylamino Methyl Protons (CH₃): A triplet around 1.0-1.2 ppm. | | ¹³C NMR | * Pyrrole Carbons (C): Peaks in the range of 128-130 ppm.
-
Pyrrole Carbons (CH): Peaks in the range of 105-107 ppm.
-
Pyrrole Methyl Carbons (CH₃): A peak around 12-14 ppm.
-
Amide Carbonyl (C=O): A peak in the range of 168-172 ppm.
-
Acetamide Methylene Carbon (CH₂): A peak around 55-58 ppm.
-
Diethylamino Methylene Carbons (CH₂): A peak around 45-48 ppm.
-
Diethylamino Methyl Carbons (CH₃): A peak around 13-15 ppm. | | IR (cm⁻¹) | * N-H Stretch: Absence of a prominent N-H stretch.
-
C=O Stretch (Amide): A strong absorption band around 1660-1680 cm⁻¹.
-
C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the range of 2850-3000 cm⁻¹. | | Mass Spec. | * Molecular Ion Peak (M⁺): Expected corresponding to the molecular weight of C₁₄H₂₅N₃O.
-
Fragmentation: Characteristic fragmentation patterns including the loss of the diethylamino group and cleavage of the acetamide side chain. |
Potential Applications and Future Research
Given the broad spectrum of biological activities associated with pyrrole derivatives, 2-(Diethylamino)-N-(2,5-dimethylpyrrol-1-yl)acetamide represents a promising candidate for further investigation. The presence of the diethylamino acetamide moiety, a common feature in local anesthetics, suggests that this compound could be explored for similar properties[14]. Furthermore, the pyrrole core is a known pharmacophore in various anticancer and antimicrobial agents[3].
Future research should focus on:
-
In-vitro biological screening: Evaluating the compound's efficacy against a panel of cancer cell lines and microbial strains.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the pyrrole and acetamide moieties to optimize biological activity.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways through which the compound exerts its biological effects.
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